

# Technical Guide: 3-Ethoxyacrylonitrile (CAS 61310-53-0)

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## Compound of Interest

Compound Name: 2-Propenenitrile, 3-ethoxy-

CAS No.: 61310-53-0

Cat. No.: B1582237

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## A Versatile Synthone for Heterocyclic Pharmaceutical Chemistry

### Executive Summary

3-Ethoxyacrylonitrile (CAS 61310-53-0) is a high-value bifunctional building block extensively used in the synthesis of nitrogen-containing heterocycles, particularly pyrimidines and pyrazoles.<sup>[1]</sup> Its chemical structure features a "push-pull" alkene system, where the electron-donating ethoxy group and the electron-withdrawing cyano group activate the double bond for regioselective nucleophilic attacks. This unique reactivity makes it an indispensable intermediate in the manufacturing of broad-spectrum antibiotics, antimetabolites (cytosine analogs), and kinase inhibitors.

This guide provides a comprehensive technical analysis of 3-ethoxyacrylonitrile, focusing on its physicochemical properties, mechanistic pathways in drug synthesis, validated experimental protocols, and safety standards.

## Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound exists typically as a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable and often predominates in commercial preparations.

Property	Data
CAS Number	61310-53-0
IUPAC Name	3-Ethoxyprop-2-enenitrile
Synonyms	-Ethoxyacrylonitrile; 3-Ethoxyacrylonitrile
Molecular Formula	
Molecular Weight	97.12 g/mol
Appearance	Clear to pale yellow liquid
Boiling Point	90–91 °C at 19 mmHg
Density	0.944 g/mL at 25 °C
Refractive Index	1.454
Solubility	Miscible with ethanol, DMSO, chloroform; slightly soluble in water
Stability	Stable under recommended storage (2–8°C); sensitive to acids and moisture

## Mechanism of Action & Reactivity Profile

### 3.1 The "Push-Pull" Electronic System

3-Ethoxyacrylonitrile functions as a vinylogous amide equivalent. The ethoxy oxygen donates electron density into the

-system, while the cyano group withdraws it. This polarization renders the

-carbon (C3) highly electrophilic towards nucleophiles, while the

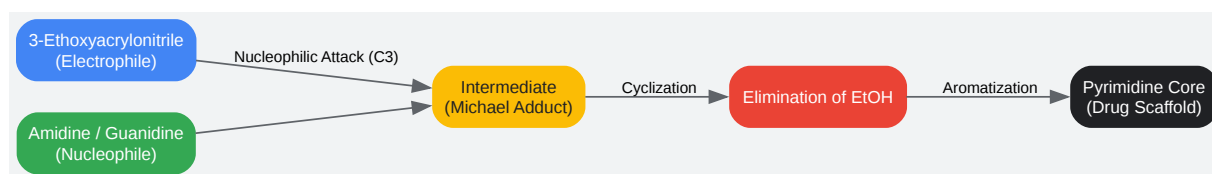
-carbon (C2) is nucleophilic.

Key Reactivity Modes:

- Nucleophilic Substitution (Addition-Elimination): Nucleophiles (amines, hydrazines, amidines) attack C3, displacing the ethoxy group.
- Cyclocondensation: Following substitution, the intermediate often cyclizes onto the nitrile group to form 5- or 6-membered heterocycles.
- Heck Coupling: The alkene participates in Pd-catalyzed cross-couplings with aryl halides.[2]

## 3.2 Pathway: Synthesis of Pyrimidine Scaffolds

The most critical application in drug development is the synthesis of pyrimidines. The reaction with amidines proceeds via a Michael-type addition followed by elimination of ethanol and intramolecular cyclization.



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Caption: Reaction pathway for the conversion of 3-ethoxyacrylonitrile into a pyrimidine core via condensation with amidines.

## Applications in Drug Discovery[10]

### 4.1 Pyrimidine Antimetabolites

By reacting 3-ethoxyacrylonitrile with urea or thiourea, researchers synthesize cytosine and thioracil derivatives. These structures are foundational for:

- Antivirals: Analogs of nucleosides used in HIV and Hepatitis therapies.
- Oncology: 5-Fluorouracil (5-FU) related scaffolds.

## 4.2 Kinase Inhibitors

Many ATP-competitive kinase inhibitors utilize an aminopyrimidine hinge-binding motif. 3-Ethoxyacrylonitrile provides a rapid route to aminocyanopyrimidines, which can be further derivatized at the nitrile position to install solubilizing groups.

## 4.3 Heck Reaction Substrate

It serves as a robust substrate for Palladium-catalyzed arylation, allowing the introduction of aryl groups at the

-position of the acrylonitrile, yielding cinnamionitrile derivatives used in CNS-active agents.

## Experimental Protocols

### Protocol A: Synthesis of 2-Phenyl-5-cyanopyrimidine

A standard procedure for generating pyrimidine libraries.

Reagents:

- 3-Ethoxyacrylonitrile (10 mmol)
- Benzamidine hydrochloride (10 mmol)
- Sodium ethoxide (NaOEt) (20 mmol)
- Absolute Ethanol (20 mL)

Methodology:

- Preparation: In a dry round-bottom flask under nitrogen, dissolve benzamidine HCl in absolute ethanol.
- Activation: Add NaOEt slowly at 0°C. Stir for 15 minutes to generate the free amidine base.
- Addition: Dropwise add 3-ethoxyacrylonitrile to the mixture. The solution may turn yellow/orange.

- Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1).
- Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
- Purification: Resuspend the residue in water (10 mL) and neutralize with dilute acetic acid if necessary. Extract with dichloromethane ( mL). Dry over and concentrate.
- Crystallization: Recrystallize from ethanol/water to obtain the product.

Validation:

- Yield: Typically 75–85%.
- Appearance: White to off-white solid.

## Protocol B: Palladium-Catalyzed Heck Arylation

For the synthesis of

-arylacrylonitriles.

Reagents:

- 3-Ethoxyacrylonitrile (1.0 equiv)[3]
- Iodobenzene (1.0 equiv)
- (2 mol%)
- Triphenylphosphine ( ) (4 mol%)
- Triethylamine ( ) (2.0 equiv)

- Acetonitrile (Solvent)

Methodology:

- Combine aryl halide, nitrile, base, and catalyst in a sealed tube.
- Heat to 80–100°C for 12 hours.
- Filter through a celite pad to remove Pd black.
- Purify via flash column chromatography.

## Analytical Characterization

To validate the identity of 3-ethoxyacrylonitrile, use the following spectroscopic markers.

NMR (400 MHz,

):

- Trans-isomer:
  - 7.25 (d, Hz, 1H, )
  - 4.50 (d, Hz, 1H, )
  - 4.05 (q, 2H, )
  - 1.35 (t, 3H, )

- Cis-isomer:
  - Doublet signals appear with a smaller coupling constant ( Hz).

#### GC-MS:

- Molecular Ion ( ): 97 m/z.[4]
- Fragmentation: Loss of ethyl group ( ) and loss of ethoxy group ( ).

## Safety & Handling (E-E-A-T)

#### Hazard Classification (GHS):

- H302: Harmful if swallowed.[1]
- H315/H319: Causes skin and serious eye irritation.[1]
- H227: Combustible liquid.

#### Handling Protocols:

- Engineering Controls: Always handle inside a certified chemical fume hood. The compound can release toxic vapors upon decomposition.
- PPE: Wear nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.
- Storage: Store in a cool (2–8°C), dry place under an inert atmosphere (Argon/Nitrogen). It is hygroscopic and sensitive to hydrolysis.
- Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

## References

- PubChem. (n.d.). 3-Ethoxyacrylonitrile Compound Summary. National Library of Medicine. Retrieved from [[Link](#)]
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- Schenone, P., et al. (1990). Reaction of 3-ethoxyacrylonitrile with amidines: A convenient synthesis of pyrimidines. Journal of Heterocyclic Chemistry.

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## Sources

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